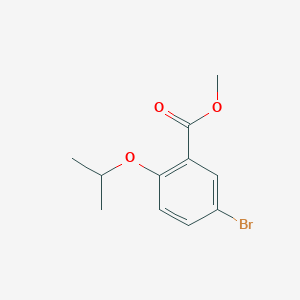

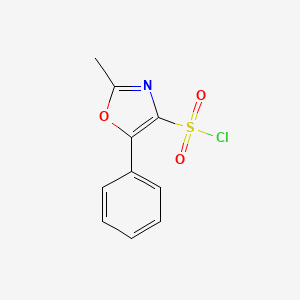

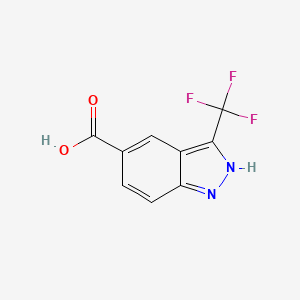

3-(Methylamino)isonicotinic Acid

Overview

Description

“3-(Methylamino)isonicotinic Acid” is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .

Synthesis Analysis

The synthesis of derivatives of isonicotinic acid has been reported in various studies . For instance, hydrazide derivatives were synthesized using isonicotinic acid hydrazide (INH) as the starting material .Molecular Structure Analysis

The molecular structure of isonicotinic acid derivatives has been investigated using Ab initio and density functional theory DFT/B3LYP levels of theory . The study revealed the conformational analysis of isonicotinic acid .Chemical Reactions Analysis

The chemical reactions involving isonicotinic acid derivatives are complex and can involve various steps . For instance, the reaction with formaldehyde was used for the analysis of thiocyanate .Physical And Chemical Properties Analysis

Isonicotinic acid is a white to off-white crystalline solid . It has a molar mass of 123.111 g·mol−1 and sublimes at 310 °C .Scientific Research Applications

Plant Immunity Activation

3-(Methylamino)isonicotinic Acid: has been identified as a potential synthetic chemical inducer of plant immunity . Unlike conventional pesticides, these inducers do not kill pathogens directly but stimulate or prime the plant’s endogenous immunity to combat pathogenic invasions. This approach is more sustainable and less likely to lead to resistance compared to traditional biocidal agrochemicals.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be used to create a variety of heterocyclic compounds that have applications in medicinal chemistry and materials science . Its versatility in reactions makes it a valuable asset in the development of new synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, 3-(Methylamino)isonicotinic Acid derivatives have shown promise. For instance, they have been used in the synthesis of compounds with significant activity against multidrug-resistant tuberculosis . This highlights its potential as a starting point for developing new pharmaceuticals.

Cancer Research

The derivatives of isonicotinic acid, which include 3-(Methylamino)isonicotinic Acid , have been explored for their role in targeting cell death pathways such as apoptosis and autophagy in cancer cells . This research is crucial for understanding and developing new treatments for cancer.

Amino Acid Modification

3-(Methylamino)isonicotinic Acid: has been utilized in the modification of amino acids through reactions such as N-methylation and N-formylation . These modified amino acids have applications in biochemistry and pharmaceuticals, where they can alter the properties of peptides and proteins.

Coordination Chemistry

It acts as an organic ligand in coordination chemistry, forming complexes with metals that can be used in catalysis and materials science . The ability to form stable complexes with metals makes it an interesting compound for research in this field.

Safety and Hazards

properties

IUPAC Name |

3-(methylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-4-9-3-2-5(6)7(10)11/h2-4,8H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSWDRAGEBOUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)isonicotinic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester](/img/structure/B1530518.png)

![7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1530519.png)

![Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B1530528.png)